molecular formula C23H27BrN2O3S2 B12425456 Antiviral agent 6

Antiviral agent 6

Cat. No.: B12425456
M. Wt: 523.5 g/mol
InChI Key: VFFBQTINDMCMDF-UHFFFAOYSA-N
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Description

Antiviral agent 6 is a broad-spectrum antiviral compound that has shown significant efficacy against a variety of viral pathogens It is part of a class of compounds designed to inhibit viral replication and prevent the spread of infections

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 6 involves several key steps. The process typically begins with the preparation of a suitable heterocyclic core, followed by functionalization to introduce antiviral activity. Common synthetic routes include:

    Step 1: Formation of the heterocyclic core through cyclization reactions.

    Step 2: Functionalization of the core with antiviral moieties using nucleophilic substitution reactions.

    Step 3: Purification and isolation of the final product through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Optimized to maximize yield.

    Catalysts and Reagents: Selection of cost-effective and efficient catalysts.

    Purification Techniques: Use of advanced chromatography and crystallization methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Antiviral agent 6 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other moieties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products: The major products formed from these reactions include derivatives with enhanced antiviral activity or modified pharmacokinetic properties.

Scientific Research Applications

Antiviral agent 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex antiviral compounds.

    Biology: Studied for its effects on viral replication and host cell interactions.

    Medicine: Investigated as a potential treatment for viral infections such as influenza, HIV, and hepatitis.

    Industry: Utilized in the development of antiviral coatings and materials.

Mechanism of Action

The mechanism of action of antiviral agent 6 involves inhibition of viral replication. It targets specific viral enzymes and proteins essential for the viral life cycle. Key molecular targets include:

    Viral Polymerases: Inhibition of viral RNA or DNA polymerases, preventing genome replication.

    Proteases: Inhibition of viral proteases, blocking the maturation of viral proteins.

    Entry Inhibitors: Preventing the virus from entering host cells by blocking receptor binding.

Comparison with Similar Compounds

Antiviral agent 6 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Remdesivir, Favipiravir, Ribavirin.

    Uniqueness: this compound has a broader spectrum of activity and higher potency against certain viral strains compared to its counterparts. It also exhibits a unique mechanism of action that targets multiple stages of the viral life cycle.

Properties

Molecular Formula

C23H27BrN2O3S2

Molecular Weight

523.5 g/mol

IUPAC Name

3-[[4-[bis(propan-2-ylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-bromoquinazolin-4-one

InChI

InChI=1S/C23H27BrN2O3S2/c1-14(2)30-23(31-15(3)4)16-6-9-20(21(10-16)28-5)29-13-26-12-25-19-8-7-17(24)11-18(19)22(26)27/h6-12,14-15,23H,13H2,1-5H3

InChI Key

VFFBQTINDMCMDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C1=CC(=C(C=C1)OCN2C=NC3=C(C2=O)C=C(C=C3)Br)OC)SC(C)C

Origin of Product

United States

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